4-(Chloromethyl)-1H-pyrazole
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Overview
Description
4-(Chloromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The chloromethyl group attached to the fourth position of the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1H-pyrazole typically involves the chloromethylation of 1H-pyrazole. One common method is the Blanc chloromethylation reaction, which involves the reaction of 1H-pyrazole with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the pyrazole ring then attack the electrophilic carbon, followed by rearomatization to form the chloromethylated product .
Industrial Production Methods
In industrial settings, the chloromethylation process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of alternative chloromethylating agents such as chloromethyl methyl ether in the presence of a strong acid like sulfuric acid can also be employed to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyrazoles.
Oxidation Reactions: The compound can be oxidized to form pyrazole carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted pyrazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or alkoxide in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyrazoles with various functional groups.
Oxidation: Pyrazole carboxylic acids or ketones.
Reduction: Methyl-substituted pyrazoles.
Scientific Research Applications
4-(Chloromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or modulation of receptor function . The exact pathways involved can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Bromomethyl-1H-pyrazole: Similar reactivity but with different electronic and steric properties due to the bromine atom.
4-(Hydroxymethyl)-1H-pyrazole: Contains a hydroxymethyl group, making it more hydrophilic and reactive in oxidation reactions.
Uniqueness
4-(Chloromethyl)-1H-pyrazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and functionalized compounds .
Properties
IUPAC Name |
4-(chloromethyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRWSPHRKUSDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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